(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide
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Overview
Description
(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide is a complex organic compound known for its significant role in pharmaceutical applications. This compound is an analog of dorzolamide, a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma and ocular hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the Thieno[2,3-b]thiopyran Ring: This step involves the cyclization of precursor molecules under controlled conditions.
Introduction of the Sulfonamide Group: This is achieved through sulfonation reactions using reagents like sulfonyl chlorides.
Hydroxylation and Methylation: These steps introduce the hydroxy and methyl groups, respectively, using specific catalysts and reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Typically with reducing agents such as sodium borohydride.
Substitution: Involving nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance or alter its biological activity .
Scientific Research Applications
(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes.
Medicine: Investigated for potential therapeutic uses beyond glaucoma treatment, such as in cancer research.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: The parent compound, used in glaucoma treatment.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Uniqueness
(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C8H11NO5S3 |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(4R,6S)-4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14)/t4-,6+/m0/s1 |
InChI Key |
ZXSUWHJGLUHKPC-UJURSFKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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